2,4-Diaminopteridine-6-carbaldehyde
Overview
Description
2,4-Diaminopteridine-6-carbaldehyde is a member of the pteridine class of compounds. It is characterized by the presence of amino groups at positions 2 and 4, and a carbaldehyde group at position 6 on the pteridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diaminopteridine-6-carbaldehyde typically involves nucleophilic displacement reactions. One common method is the reaction of 6-bromomethyl-2,4-diaminopteridine with various nucleophiles. This reaction can be carried out under both acidic and basic conditions, allowing for the conversion of 2,4-diaminopteridines into the corresponding pterins .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nucleophilic displacement reactions. The use of protective groups and selective acylations can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Diaminopteridine-6-carbaldehyde undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the aldehyde group to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles, including amines, thiols, and alcohols, under acidic or basic conditions.
Major Products Formed
Oxidation: Pteridine-6-carboxylic acids.
Reduction: Alcohol derivatives of 2,4-diaminopteridine.
Substitution: Various substituted pteridines and pterins.
Scientific Research Applications
2,4-Diaminopteridine-6-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-diaminopteridine-6-carbaldehyde involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and repair.
Tyrosine Kinase Inhibition: It acts as a potent inhibitor of tyrosine kinases, such as EGFR and ErbB-2, by binding to the active site and preventing phosphorylation, which is crucial for cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopteridine: Lacks the aldehyde group at position 6, making it less reactive in certain chemical reactions.
6-Substituted 2,4-Diaminopteridines: These compounds have various substituents at position 6, which can alter their chemical and biological properties.
Uniqueness
2,4-Diaminopteridine-6-carbaldehyde is unique due to the presence of both amino groups and a carbaldehyde group on the pteridine ring. This combination allows for diverse chemical modifications and enhances its potential as a versatile intermediate in synthetic chemistry and medicinal applications .
Properties
IUPAC Name |
2,4-diaminopteridine-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6O/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4/h1-2H,(H4,8,9,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSIXCBKOMWSBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=NC(=NC2=N1)N)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195372 | |
Record name | 2,4-Diamino-6-pteridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4261-17-0 | |
Record name | 2,4-Diamino-6-pteridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4261-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diamino-6-pteridinecarboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Diamino-6-pteridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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